![molecular formula C32H45ClN2O2RhS B570737 [N-[(1S,2S)-2-(amino-κN)-1,2-diphenylethyl]-4-méthylbenzènesulfonamidato-κN]chloro[(1,2,3,4,5-η)-1,2 CAS No. 219944-99-7](/img/new.no-structure.jpg)
[N-[(1S,2S)-2-(amino-κN)-1,2-diphenylethyl]-4-méthylbenzènesulfonamidato-κN]chloro[(1,2,3,4,5-η)-1,2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[N-[(1S,2S)-2-(amino-κN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-κN]chloro[(1,2,3,4,5-η)-1,2] is a complex organometallic compound. This compound is notable for its unique structural features, which include a coordination complex involving a transition metal center. The compound’s structure allows it to participate in a variety of chemical reactions, making it valuable in both academic research and industrial applications.
Applications De Recherche Scientifique
[N-[(1S,2S)-2-(amino-κN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-κN]chloro[(1,2,3,4,5-η)-1,2] has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and cross-coupling reactions.
Biology: Investigated for its potential as an anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic properties, particularly in the treatment of certain cancers.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [N-[(1S,2S)-2-(amino-κN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-κN]chloro[(1,2,3,4,5-η)-1,2] typically involves the following steps:
Formation of the Ligand: The ligand, [N-[(1S,2S)-2-(amino-κN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-κN], is synthesized through a series of organic reactions, including amination and sulfonation.
Coordination to the Metal Center: The ligand is then coordinated to a transition metal, such as ruthenium or rhodium, under inert atmosphere conditions. This step often requires the use of a suitable solvent, such as dichloromethane or tetrahydrofuran, and may involve heating to facilitate the reaction.
Purification: The resulting complex is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Scale-Up of Ligand Synthesis: The ligand synthesis is scaled up using batch or continuous flow reactors.
Metal Coordination: The coordination step is optimized for large-scale production, often using automated systems to control reaction conditions.
Purification and Quality Control: Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
[N-[(1S,2S)-2-(amino-κN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-κN]chloro[(1,2,3,4,5-η)-1,2] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro ligand can be substituted with other ligands, such as phosphines or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous conditions.
Substitution: Phosphines, amines; reactions may require catalysts and are often conducted under inert atmospheres.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, often with changes in oxidation state of the metal center.
Substitution: New coordination complexes with different ligands.
Mécanisme D'action
The mechanism of action of [N-[(1S,2S)-2-(amino-κN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-κN]chloro[(1,2,3,4,5-η)-1,2] involves:
Molecular Targets: The compound targets specific enzymes and proteins within cells, disrupting their normal function.
Pathways Involved: It can interfere with cellular signaling pathways, leading to apoptosis (programmed cell death) in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [N-[(1S,2S)-2-(amino-κN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-κN]chloro[(1,2,3,4,5-η)-1,2]ruthenium
- [N-[(1S,2S)-2-(amino-κN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-κN]chloro[(1,2,3,4,5-η)-1,2]palladium
Uniqueness
The uniqueness of [N-[(1S,2S)-2-(amino-κN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-κN]chloro[(1,2,3,4,5-η)-1,2] lies in its specific ligand structure and the resulting electronic and steric properties, which can significantly influence its reactivity and selectivity in various chemical reactions.
Propriétés
Numéro CAS |
219944-99-7 |
|---|---|
Formule moléculaire |
C32H45ClN2O2RhS |
Poids moléculaire |
660.139 |
Nom IUPAC |
[(1S,2S)-2-amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;methane;1,2,3,4,5-pentamethylcyclopentane;rhodium(2+);chloride |
InChI |
InChI=1S/C21H21N2O2S.C10H20.CH4.ClH.Rh/c1-16-12-14-19(15-13-16)26(24,25)23-21(18-10-6-3-7-11-18)20(22)17-8-4-2-5-9-17;1-6-7(2)9(4)10(5)8(6)3;;;/h2-15,20-21H,22H2,1H3;6-10H,1-5H3;1H4;1H;/q-1;;;;+2/p-1/t20-,21-;;;;/m0..../s1 |
Clé InChI |
YLCLYZZZTCWCEJ-GOPWMECQSA-M |
SMILES |
C.CC1C(C(C(C1C)C)C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-]C(C2=CC=CC=C2)C(C3=CC=CC=C3)N.[Cl-].[Rh+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl (2S,3S,4S,5R,6R)-6-[(2R,4R,5R,6R)-4-acetyloxy-6-[(2R,3S,4S,5R,6R)-5-acetyloxy-6-[(2R,3S,4R,5R,6S)-2-(acetyloxymethyl)-6-methoxy-4-phenylmethoxy-5-(phenylmethoxycarbonylamino)oxan-3-yl]oxy-2-methoxycarbonyl-4-phenylmethoxyoxan-3-yl]oxy-2-(acetyloxymethyl)-5-azidooxan-3-yl]oxy-3-hydroxy-4,5-bis(phenylmethoxy)oxane-2-carboxylate](/img/structure/B570654.png)
![(1'R,2'R,3'Ar,6'aS)-2'-[tert-butyl(dimethyl)silyl]oxy-N-[(1S)-2-hydroxy-1-phenylethyl]-5,5-dimethylspiro[1,3-dioxane-2,5'-2,3,3a,4,6,6a-hexahydro-1H-pentalene]-1'-carboxamide](/img/structure/B570658.png)
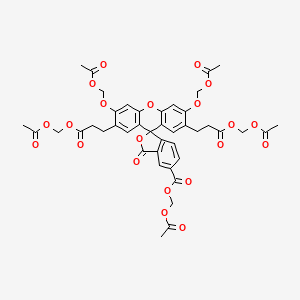
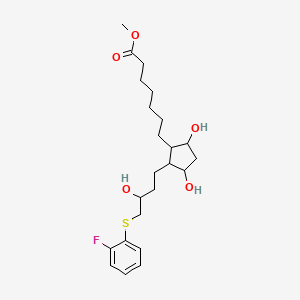
![2-Chloro-6-ethyl-N,N-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B570662.png)
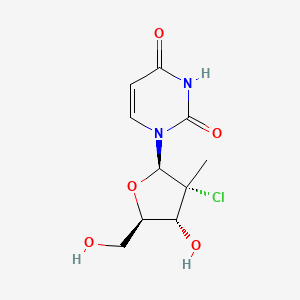
![methyl 7-[(1R,2R,3R,5S)-2-[5-(2-fluorophenyl)-3-hydroxypent-4-ynyl]-3,5-dihydroxycyclopentyl]heptanoate](/img/structure/B570666.png)
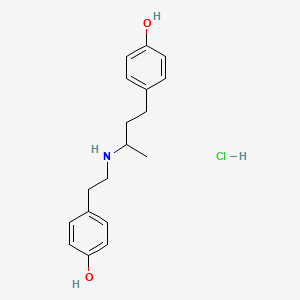
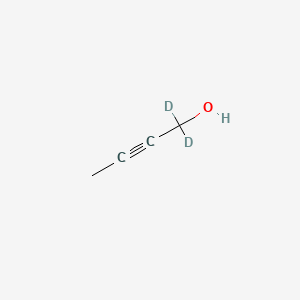
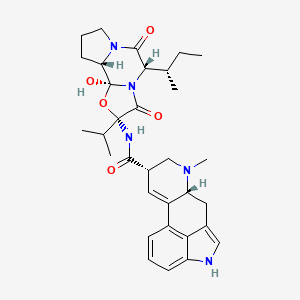
![5-Chloro-3-ethyl-2-[(3,5,5-trimethylcyclohex-2-en-1-ylidene)methyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B570675.png)
